Synthesis of 5,10,15,20-Tetrakis(p-tolyl)porphyrin: A Technical Guide
Synthesis of 5,10,15,20-Tetrakis(p-tolyl)porphyrin: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5,10,15,20-Tetrakis(p-tolyl)porphyrin, a symmetrically substituted porphyrin of significant interest in various scientific fields, including medicinal chemistry and materials science. This document details the prevalent synthetic methodologies, experimental protocols, and characterization data for this compound.
Introduction
5,10,15,20-Tetrakis(p-tolyl)porphyrin, often abbreviated as H₂TTP or TPP(p-CH₃)₄, is a synthetic porphyrin characterized by four p-tolyl groups at the meso positions of the porphyrin macrocycle. Its structural rigidity, aromaticity, and ability to chelate various metal ions make it a versatile molecule for a wide range of applications. These include its use as a photosensitizer in photodynamic therapy, a catalyst in organic reactions, and a component in the development of novel materials. The synthesis of this and other tetraphenylporphyrins is typically achieved through the condensation of pyrrole with the corresponding aldehyde.
Synthetic Methodologies
The synthesis of 5,10,15,20-Tetrakis(p-tolyl)porphyrin primarily relies on two well-established methods: the Adler-Longo method and the Lindsey synthesis. Both methods involve the acid-catalyzed condensation of pyrrole with p-tolualdehyde.
Adler-Longo Method: This method involves a one-pot reaction where pyrrole and p-tolualdehyde are refluxed in a high-boiling carboxylic acid, typically propionic acid, which also acts as the acid catalyst. The reaction is carried out in the presence of air, which serves as the oxidant to convert the intermediate porphyrinogen to the final porphyrin. While synthetically straightforward, this method often requires high temperatures and can lead to the formation of tarry byproducts, making purification challenging.
Lindsey Synthesis: The Lindsey synthesis is a two-step, one-flask procedure that offers milder reaction conditions and often results in higher yields of the pure product. The first step involves the acid-catalyzed condensation of pyrrole and p-tolualdehyde at room temperature in a chlorinated solvent, such as dichloromethane (DCM), to form the porphyrinogen intermediate. The reaction is typically carried out under an inert atmosphere to prevent premature oxidation. In the second step, an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil, is added to the reaction mixture to convert the porphyrinogen to the desired porphyrin.
Data Presentation
Reactant and Product Properties
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance |
| Pyrrole | C₄H₅N | 67.09 | Colorless to pale yellow liquid |
| p-Tolualdehyde | C₈H₈O | 120.15 | Colorless liquid |
| 5,10,15,20-Tetrakis(p-tolyl)porphyrin | C₄₈H₃₈N₄ | 670.86 | Purple solid |
Spectroscopic Data for 5,10,15,20-Tetrakis(p-tolyl)porphyrin
| Spectroscopic Technique | Wavelength (nm) / Chemical Shift (ppm) |
| UV-Vis (in CHCl₃) | Soret Band: 420 |
| Q-Bands: 515, 550, 590, 650[1] | |
| ¹H NMR (in CDCl₃) | β-pyrrolic protons: ~8.8 ppm (s, 8H) |
| Aromatic protons (ortho to porphyrin): ~8.1 ppm (d, 8H) | |
| Aromatic protons (meta to porphyrin): ~7.5 ppm (d, 8H) | |
| Methyl protons: ~2.7 ppm (s, 12H) | |
| NH protons: ~-2.8 ppm (s, 2H) |
Experimental Protocols
Adler-Longo Synthesis of 5,10,15,20-Tetrakis(p-tolyl)porphyrin
Materials:
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p-Tolualdehyde
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Pyrrole (freshly distilled)
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Propionic acid
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Methanol
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Chloroform
Procedure:
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In a round-bottom flask equipped with a reflux condenser, add propionic acid (e.g., 50 mL for a 20 mmol scale reaction).
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Add p-tolualdehyde (1.0 eq) to the propionic acid and heat the mixture to reflux.
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In a separate beaker, dissolve freshly distilled pyrrole (1.0 eq) in a small amount of propionic acid.
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Add the pyrrole solution dropwise to the refluxing p-tolualdehyde solution over 15-20 minutes.
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Continue to reflux the reaction mixture for 30 minutes. The solution will turn dark and opaque.
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Allow the reaction mixture to cool to room temperature.
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Cool the mixture in an ice bath or refrigerator for at least one hour to facilitate precipitation of the product.
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Collect the purple crystalline solid by vacuum filtration and wash thoroughly with hot methanol to remove residual propionic acid and other impurities.
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Air-dry the crude product.
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Further purification can be achieved by column chromatography.
Lindsey Synthesis of 5,10,15,20-Tetrakis(p-tolyl)porphyrin
Materials:
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p-Tolualdehyde
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Pyrrole (freshly distilled)
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Dichloromethane (DCM), anhydrous
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Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)
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2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil
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Triethylamine (TEA)
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Silica gel for column chromatography
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Hexane
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Chloroform or Dichloromethane
Procedure:
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To a large round-bottom flask, add anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). The reaction is performed under high dilution, so a large volume of solvent is required (e.g., 1 L for a 10 mmol scale reaction).
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Add p-tolualdehyde (1.0 eq) and freshly distilled pyrrole (1.0 eq) to the DCM and stir until dissolved.
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Add the acid catalyst, either trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂), to the solution. The amount of catalyst is crucial and should be optimized.
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Stir the reaction mixture at room temperature for 1-2 hours in the dark. The reaction progress can be monitored by the appearance of the porphyrinogen intermediate, which is colorless.
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After the condensation is complete, add the oxidizing agent, DDQ or p-chloranil (approximately 3 eq relative to pyrrole), to the reaction mixture.
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Stir the mixture at room temperature for an additional 1-2 hours. The solution will turn a deep purple color as the porphyrin is formed.
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Quench the reaction by adding a small amount of triethylamine (TEA) to neutralize the acid catalyst.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography.
Purification by Column Chromatography
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Prepare a silica gel slurry in hexane and pack it into a chromatography column.
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Dissolve the crude porphyrin in a minimal amount of chloroform or dichloromethane.
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Load the dissolved sample onto the top of the silica gel column.
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Elute the column with a suitable solvent system. A common system is a gradient of chloroform or dichloromethane in hexane.
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The first fraction to elute is typically unreacted aldehyde. The desired porphyrin will move down the column as a distinct purple band.
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Collect the purple fractions and combine them.
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Evaporate the solvent to obtain the purified 5,10,15,20-Tetrakis(p-tolyl)porphyrin as a crystalline solid.
Mandatory Visualizations
Caption: Reaction scheme for the synthesis of 5,10,15,20-Tetrakis(p-tolyl)porphyrin.
Caption: General experimental workflow for the synthesis and purification of the target porphyrin.
